![molecular formula C21H24N2O7S2 B1526262 N-[2-(4-丁-2-炔氧基苯基)磺酰基-1-[4-(甲磺酰胺甲基)苯基]乙基]-N-羟基甲酰胺 CAS No. 1365803-52-6](/img/structure/B1526262.png)

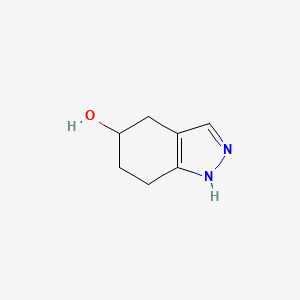

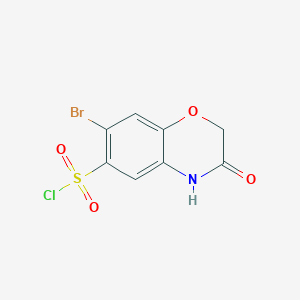

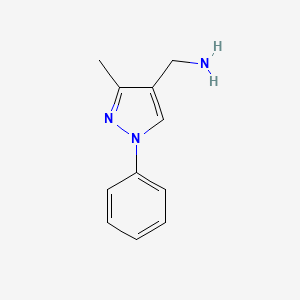

N-[2-(4-丁-2-炔氧基苯基)磺酰基-1-[4-(甲磺酰胺甲基)苯基]乙基]-N-羟基甲酰胺

描述

Synthesis Analysis

The synthesis of this compound or similar compounds often involves the use of sulfonyl radicals . Sulfonyl radicals have been used in a dual radical addition/radical coupling with unsaturated hydrocarbons . This strategy provides an entry to a variety of previously inaccessible linear and cyclic disulfurized adducts in a single step .Chemical Reactions Analysis

The chemical reactions involving this compound or similar compounds often involve the use of sulfonyl radicals . These reactions proceed through sequential sulfonyl and sulfinyl radical addition .科学研究应用

Enhancement of Platelet Production from Human Induced Pluripotent Stem Cells (hiPSCs)

KP-457 has been identified as a novel ADAM17 inhibitor with a reverse hydroxamic acid structure . It plays a crucial role in the ex vivo generation of platelets from hiPSCs. By inhibiting ADAM17, KP-457 prevents the shedding of glycoprotein Ibα (GPIbα), a receptor critical for platelet adhesion and lifespan . This enhances the yield and functionality of hiPSC-derived platelets, which is vital for transfusion medicine and patients with thrombocytopenia or bleeding disorders .

Preservation of Platelet Integrity at Elevated Temperatures

The compound KP-457 has shown efficacy in protecting GPIbα expression in platelets cultured at 37°C . This is significant because platelets are subject to degradation at this temperature due to ADAM17-mediated shedding of GPIbα . KP-457’s protective effect on platelet integrity could lead to improved maintenance of functional platelets generated in culture, particularly those derived from hiPSCs .

Improvement of Hemostatic Function in Platelet Transfusion

In a thrombus formation model using immunodeficient mice, iPSC-derived platelets treated with KP-457 demonstrated enhanced hemostatic function . This suggests that KP-457 could be instrumental in improving the efficacy of platelet transfusions, providing better outcomes for patients requiring hemostatic support .

Potential Application in Blood Coagulation Disorders

KP-457’s role in maintaining platelet functionality suggests potential therapeutic applications in managing blood coagulation disorders . By ensuring a higher yield of functional platelets, KP-457 could contribute to treatment strategies for conditions like hemophilia and other clotting factor deficiencies .

Contribution to Transfusion Medicine Safety

The use of KP-457 in the generation of hiPSC-derived platelets could reduce the risks associated with donor platelet transfusions, such as infections and immune reactions . This aligns with the goal of developing infection-free, donor-independent platelet concentrates for transfusion .

Advancement in Regenerative Medicine

KP-457’s ability to enhance the production of functional platelets from hiPSCs marks an important step towards their clinical application . This could pave the way for advancements in regenerative medicine, where patient-specific platelets can be generated for personalized therapies .

未来方向

The future directions in the research of this compound or similar compounds could involve further exploration of the use of sulfonyl radicals in chemical reactions . This could lead to the development of new strategies for the synthesis of a variety of previously inaccessible linear and cyclic disulfurized adducts .

属性

IUPAC Name |

N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O7S2/c1-3-4-13-30-19-9-11-20(12-10-19)32(28,29)15-21(23(25)16-24)18-7-5-17(6-8-18)14-22-31(2,26)27/h5-12,16,21-22,25H,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWDSTUVCAZZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=C(C=C2)CNS(=O)(=O)C)N(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(but-2-yn-1-yloxy)benzenesulfonyl]-1-[4-(methanesulfonamidomethyl)phenyl]ethyl}-N-hydroxyformamide | |

CAS RN |

1365803-52-6 | |

| Record name | N-{2-[4-(but-2-yn-1-yloxy)benzenesulfonyl]-1-[4-(methanesulfonamidomethyl)phenyl]ethyl}-N-hydroxyformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of KP-457 and how does it impact platelet production from human induced pluripotent stem cells (hiPSCs)?

A1: KP-457 is a selective inhibitor of ADAM17 (a disintegrin and metalloproteinase 17). [, , ] ADAM17 is known to cleave glycoprotein Ibα (GPIbα) from the surface of platelets, particularly at 37°C. GPIbα is critical for platelet adhesion and function, and its loss renders platelets less effective. By selectively inhibiting ADAM17, KP-457 prevents GPIbα shedding and thus improves the yield of functional platelets from hiPSCs cultured at 37°C. [, , ]

Q2: How does KP-457 compare to other inhibitors tested in the context of hiPSC-derived platelet production?

A2: The research compared KP-457 to pan-metalloproteinase inhibitors like GM-6001 and p38 MAPK inhibitors like SB203580. KP-457 demonstrated superior efficacy in preventing GPIbα shedding at lower concentrations compared to GM-6001. [] While p38 MAPK inhibitors have shown some promise in preventing GPIbα shedding in stored platelets, they were found to be cytotoxic during the hiPSC differentiation process, ultimately reducing platelet yield. [] This suggests that KP-457 offers a more targeted and less toxic approach for enhancing functional hiPSC-derived platelet production.

Q3: What in vivo evidence supports the efficacy of KP-457 in improving hiPSC-derived platelet function?

A3: Researchers employed a thrombus formation model using immunodeficient mice transfused with hiPSC-derived platelets. Platelets generated in the presence of KP-457 demonstrated significantly improved hemostatic function compared to those generated without the inhibitor. [] This finding highlights the translational potential of KP-457 in generating functional platelets for therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B1526192.png)

![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)

![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)